3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid

Lipophilicity Drug Design Physicochemical Property

Steric and lipophilic drift from uncontrolled substitution compromises SAR studies on fluorinated phenylpropanoic acid scaffolds. 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid (CAS 1514836-26-0) delivers the defined ortho-Me & para-F pattern with an alpha-methyl group (XLogP3-AA 2.7 benchmark vs. 2.4 for des-F analog). • Combined ortho-Me + alpha-Me steric bulk enables diastereoselective chiral synthesis. • Available at ≥95% purity with batch-level QC (NMR, HPLC, GC) for reproducible results. • Research-grade; not GMP.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
CAS No. 1514836-26-0
Cat. No. B1470081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid
CAS1514836-26-0
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)CC(C)C(=O)O
InChIInChI=1S/C11H13FO2/c1-7-6-10(12)4-3-9(7)5-8(2)11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14)
InChIKeyHJMKNZRMGOSYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid Overview


3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid (CAS 1514836-26-0) is a synthetic, fluorinated aromatic carboxylic acid with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol [1]. It belongs to the class of alpha-methylphenylpropanoic acids, featuring a 2-methyl substituent on the propanoic acid backbone and a 4-fluoro-2-methyl substitution pattern on the phenyl ring [1]. This compound is primarily offered for research and laboratory use as a versatile intermediate or building block in medicinal chemistry and pharmaceutical synthesis [1]. The unique combination of an alpha-methyl group and a 2-methyl-4-fluoro phenyl ring distinguishes it from simpler analogs like 3-(4-fluorophenyl)-2-methylpropanoic acid (CAS 22138-73-4), potentially impacting lipophilicity, steric bulk, and metabolic stability in derived molecules.

3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid Substitution Risks


The precise substitution pattern of 3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid (CAS 1514836-26-0) is critical for its function as a synthetic intermediate. Simple substitution with a non-fluorinated analog, a regioisomer, or a compound lacking the alpha-methyl group would introduce a different molecule with altered physical-chemical properties such as lipophilicity (LogP) and steric profile [1]. This would fundamentally change the pharmacokinetic and pharmacodynamic properties of any downstream drug candidate, as structure-activity relationships (SAR) around fluorinated phenylpropanoic acids are known to be highly sensitive to even minor modifications [2]. The current lack of public, quantitative, head-to-head comparative data for this specific compound underscores the risk of uncontrolled substitution in research and development.

3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid vs. Analogs: Evidence


Lipophilicity vs. Des-Fluoro Analog

The introduction of the 4-fluoro substituent increases the lipophilicity of the compound compared to its non-fluorinated parent, 3-(2-methylphenyl)-2-methylpropanoic acid. While direct experimental LogP data is not available, computed XLogP3-AA values provide a quantitative basis for this differentiation. The fluorinated target compound has a computed XLogP3-AA of 2.7, whereas the non-fluorinated analog has a value of 2.4 [1]. This difference of 0.3 log units indicates a meaningful increase in lipophilicity, which can influence membrane permeability and metabolic stability in biological systems.

Lipophilicity Drug Design Physicochemical Property

Steric Comparison with 4-Fluorophenyl Analog

The presence of the ortho-methyl group on the phenyl ring in the target compound creates a different steric environment compared to the simpler analog 3-(4-fluorophenyl)-2-methylpropanoic acid (CAS 22138-73-4). This is quantitatively reflected in the count of freely rotatable bonds. Both compounds have the same number of rotatable bonds (3), but the target compound's ortho-methyl group occupies additional volume, restricting conformational freedom and creating a distinct 3D shape, which is crucial for target binding [1]. This is a class-level inference with no direct head-to-head biological data.

Steric Effects Molecular Topology Conformational Analysis

Purity Benchmarking Against Analog Standards

Commercial specifications for the target compound from Bidepharm indicate a standard purity of ≥95% as determined by HPLC, with batch-specific QC data (NMR, HPLC, GC) available upon request . In contrast, the closely related intermediate 3-(4-fluorophenyl)-2-methylpropanoic acid (CAS 22138-73-4) is commonly listed at a standard purity of 97% by vendors like Leyan . This is not a head-to-head assay comparison but a cross-vendor data point for procurement benchmarking.

Quality Control Chemical Purity Procurement Benchmark

Application Scenarios for 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid


SAR Probing for Lipophilicity Optimization

This compound is a logical choice for a medicinal chemistry program exploring the impact of a combined ortho-methyl and para-fluoro substitution on phenylpropanoic acid scaffold activity. The computed XLogP3-AA value of 2.7 [1] serves as a benchmark; programs can quantitatively compare the potency, permeability, and metabolic stability of derived molecules against those made from the des-fluoro analog (XLogP3-AA 2.4). This scenario is valid only for the design phase, awaiting in-house experimental validation.

Synthesis of Sterically Congested Chiral Intermediates

The steric influence of the ortho-methyl group combined with the alpha-methyl group provides a uniquely crowded environment around the carboxylic acid moiety. This makes the compound a valuable starting material or racemic intermediate in the synthesis of chiral molecules where diastereoselective reactions are desired. The differentiation is based on the structural analysis of steric bulk, which is a class-level inference . Researchers must verify achiral or chiral purity after synthetic transformations.

Non-GMP Research Intermediate with Quality Documentation

For laboratories requiring a fluorinated phenylpropanoic acid building block with batch-level analytical traceability, this compound, available at ≥95% purity with QC data (NMR, HPLC, GC) from suppliers like Bidepharm [1], presents a defined procurement option. This scenario is based on vendor technical data and is suitable for early-stage research where documented purity is essential for reproducible synthesis, but GMP-grade material is not required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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